REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([N:16]1[CH:21]2[CH2:22][CH2:23][CH:17]1[CH2:18][C:19](=[O:24])[CH2:20]2)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl-].[NH4+]>CCOCC.C1COCC1>[CH2:9]([N:16]1[CH:17]2[CH2:23][CH2:22][CH:21]1[CH2:20][C:19]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([OH:24])[CH2:18]2)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the products extracted into diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica eluting with 10-30% ethyl acetate/hexane
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |